Whole-Cell Antitubercular Activity: Mycobactin-IN-1 (Compound 44) vs. Mycobactin-IN-2 (Compound 49) in Iron-Depleted Media
Mycobactin-IN-1 (compound 44) demonstrated a MIC90 of 16 μg/mL against M. tuberculosis H37Rv in iron-depleted GAST media, whereas the bromo-substituted analog Mycobactin-IN-2 (compound 49) exhibited a MIC90 of 8 μg/mL under identical conditions [1]. The difference in MIC90 (2-fold) is attributable to the chloro vs. bromo substitution on ring C, which modulates both potency and target selectivity.
| Evidence Dimension | MIC90 against M. tuberculosis H37Rv in iron-depleted GAST media |
|---|---|
| Target Compound Data | 16 μg/mL |
| Comparator Or Baseline | Mycobactin-IN-2 (compound 49): 8 μg/mL |
| Quantified Difference | 2-fold higher MIC for Mycobactin-IN-1 |
| Conditions | GAST iron-depleted media; compound concentration range 256–0.125 μg/mL |
Why This Matters
Procurement of Mycobactin-IN-1 over Mycobactin-IN-2 is scientifically justified when a higher MIC90 is acceptable and a distinct SAR profile is required, as the chloro-substituted analog offers a complementary tool for structure-activity relationship studies and avoids the potentially confounding effects of the more potent bromo analog.
- [1] Shyam M, et al. J Med Chem. 2022;65(1):234-256. Table 3: MIC90 values for Library 3 compounds in GAST and GAST-Fe media. View Source
